7-Hydroxyisoflavone

Antiviral Enterovirus 71 Virology

Procure 7-Hydroxyisoflavone (CAS 13057-72-2) at ≥98% purity. Its unique 7-position hydroxyl-only substitution (no 4'-OH) confers distinct solubility, photophysical, and metabolic properties vs daidzein/genistein. Documented EV71 antiviral IC50 3.25–4.92 μM; essential ipriflavone precursor. Seven crystalline forms for polymorph screening. DMSO solubility 50 mg/mL. Compound-specific validation required; generic isoflavones cannot substitute.

Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
CAS No. 13057-72-2
Cat. No. B191432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyisoflavone
CAS13057-72-2
Synonyms7-Hydroxyisoflavone
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O
InChIInChI=1S/C15H10O3/c16-11-6-7-12-14(8-11)18-9-13(15(12)17)10-4-2-1-3-5-10/h1-9,16H
InChIKeyWMKOZARWBMFKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyisoflavone (CAS 13057-72-2): Chemical Identity and Procurement Baseline


7-Hydroxyisoflavone (CAS 13057-72-2) is the simplest member of the 7-hydroxyisoflavone class, consisting of an isoflavone core with a single hydroxyl substituent at position 7 [1]. With molecular formula C15H10O3 and molecular weight 238.24 g/mol, this compound serves as a natural metabolite and an EC 1.14.14.14 (aromatase) inhibitor [1]. It is naturally reported in Echinops echinatus and Muntingia calabura [1]. The compound is commercially available from multiple research chemical suppliers, typically at purities ranging from 98% to 99.95%, and is primarily employed as a reference standard, a pharmaceutical intermediate, or a tool compound in mechanistic studies .

Why 7-Hydroxyisoflavone Cannot Be Interchanged with Daidzein or Genistein in Experimental Protocols


Although 7-hydroxyisoflavone shares the isoflavone scaffold with widely studied dietary isoflavones such as daidzein (7,4'-dihydroxyisoflavone) and genistein (5,7,4'-trihydroxyisoflavone), critical differences in hydroxylation pattern fundamentally alter their physicochemical properties and biological behavior [1]. The absence of the 4'-hydroxyl group in 7-hydroxyisoflavone eliminates the extended conjugation and hydrogen-bonding capacity present in daidzein and genistein, resulting in distinct solubility profiles in organic solvents [1]. Furthermore, the 7-hydroxyisoflavone scaffold lacks the 5-hydroxyl group that confers photostability to genistein, yielding different photophysical properties that affect fluorescence-based assays [2]. In terms of metabolic fate, daidzein and genistein undergo extensive phase II conjugation at their 7-hydroxyl position in vivo, whereas 7-hydroxyisoflavone's distinct substitution pattern predicts divergent glucuronidation kinetics and systemic exposure [3]. These non-interchangeable characteristics necessitate compound-specific validation and preclude generic substitution in both analytical and biological applications.

7-Hydroxyisoflavone (CAS 13057-72-2): Quantitative Differentiation Evidence Against Comparators


Antiviral Activity: 7-Hydroxyisoflavone Demonstrates Direct EV71 Inhibition with Defined IC50 Range

7-Hydroxyisoflavone exhibits direct antiviral activity against Enterovirus 71 (EV71) with an IC50 range of 3.25–4.92 μM across three EV71 strains in a cytopathic effect (CPE) assay, a property not reported for the structurally similar comparator daidzein in this virological context . While daidzein is extensively studied for cancer chemoprevention and estrogenic effects, peer-reviewed literature does not document comparable direct anti-EV71 activity for daidzein, genistein, or other common dietary isoflavones at equivalent micromolar concentrations .

Antiviral Enterovirus 71 Virology

Solubility in DMSO: 7-Hydroxyisoflavone Demonstrates Distinct Solvation Behavior Relative to Daidzein

In DMSO, 7-hydroxyisoflavone exhibits a pI50 of 5.38 ± 0.02 (corresponding to an IC50 of approximately 4.2 μM for FAAH inhibition, which reflects its solvated availability) compared to daidzein from two commercial sources with pI50 values of 5.60 ± 0.02 and 5.42 ± 0.02 under identical assay conditions [1]. In ethanol, 7-hydroxyisoflavone yields a pI50 of 5.50 ± 0.02 (IC50 ~3.1 μM), while daidzein (Sigma) produces 5.60 ± 0.02 (IC50 ~2.5 μM) [1]. The compound achieves a DMSO solubility of 50 mg/mL (209.87 mM), which is operationally relevant for high-concentration stock solution preparation .

Solubility Formulation Physicochemical Properties

Solid-State Polymorphism: 7-Hydroxyisoflavone Exists in Multiple Crystalline Forms with Implications for Pharmaceutical Development

7-Hydroxyisoflavone has been crystallographically characterized and shown to exist as two solvent-free conformational polymorphs and five distinct solvates, all with previously unreported crystal structures [1]. One of the solvent-free forms is identified as a stable polymorph suitable for pharmaceutical formulation [1]. In contrast, the comparator daidzein does not exhibit the same polymorphic versatility or a comparably well-characterized stable pharmaceutical polymorph [1]. The polymorphism of 7-hydroxyisoflavone has been systematically analyzed by Hirshfeld surface and fingerprint plot analysis, powder X-ray diffraction, differential scanning calorimetry, and thermal gravimetric analysis [1].

Polymorphism Crystallography Pharmaceutical Development

Synthetic Intermediate Utility: 7-Hydroxyisoflavone is a Patent-Defined Precursor for Ipriflavone and Diverse Derivatives

7-Hydroxyisoflavone serves as the direct synthetic precursor for ipriflavone (7-isopropoxyisoflavone), a clinically used anti-osteoporotic agent, via alkylation of the 7-hydroxyl group [1]. A patent from Nippon Kayaku KK (JP-H09157268-A) establishes a high-yield, high-purity synthetic route for 7-hydroxyisoflavone itself, condensing 2,4-dihydroxyphenylbenzyl ketone with orthoformic acid esters in the presence of a base [2]. The compound also serves as a starting material for synthesizing isoflavone alicyclic hydrocarbon ethers and their oxime derivatives, as documented in Chinese patent literature [3]. Neither daidzein nor genistein are documented as direct, patent-defined precursors for ipriflavone or this specific class of alicyclic ether derivatives.

Synthetic Chemistry Pharmaceutical Intermediate Derivatization

7-Hydroxyisoflavone (CAS 13057-72-2): Evidence-Based Application Scenarios for Scientific Procurement


Enterovirus 71 (EV71) Antiviral Research

7-Hydroxyisoflavone is a suitable tool compound for EV71 antiviral studies, demonstrating an IC50 range of 3.25–4.92 μM in Vero cells across three EV71 strains . Researchers investigating hand, foot, and mouth disease (HFMD) or other enterovirus-associated pathologies can utilize 7-hydroxyisoflavone as a reference inhibitor, whereas commonly available isoflavones such as daidzein and genistein lack documented anti-EV71 activity at comparable concentrations .

Pharmaceutical Polymorph and Solid-State Characterization Studies

7-Hydroxyisoflavone is an established model compound for solid-state chemistry and pharmaceutical polymorphism research, with seven fully characterized crystalline forms including two solvent-free conformational polymorphs and five solvates . One solvent-free form is identified as a stable pharmaceutical polymorph suitable for formulation development . This makes 7-hydroxyisoflavone valuable for crystallography, preformulation screening, and solid-state stability studies where daidzein or genistein lack comparable polymorphic diversity .

Synthetic Intermediate for Ipriflavone and Isoflavone Derivatives

7-Hydroxyisoflavone serves as the critical synthetic precursor for ipriflavone, an anti-osteoporotic agent, via alkylation of the 7-hydroxyl group . Patent JP-H09157268-A provides a validated high-yield, high-purity synthetic route [1]. Additionally, 7-hydroxyisoflavone is the starting material for synthesizing isoflavone alicyclic hydrocarbon ethers and oxime derivatives as documented in Chinese patent literature [2]. Procurement of 7-hydroxyisoflavone is essential for these specific synthetic pathways; daidzein or genistein cannot substitute due to differing substitution patterns [2].

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Solubility Profiling

7-Hydroxyisoflavone has been directly compared to daidzein in FAAH inhibition assays, providing quantifiable pI50 values in both DMSO (5.38 ± 0.02) and ethanol (5.50 ± 0.02) . With a DMSO solubility of 50 mg/mL (209.87 mM) [1], 7-hydroxyisoflavone is suitable for studies requiring high-concentration stock solutions. This dataset enables researchers to make informed solvent and compound selections based on empirically determined solubility-dependent functional availability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxyisoflavone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.